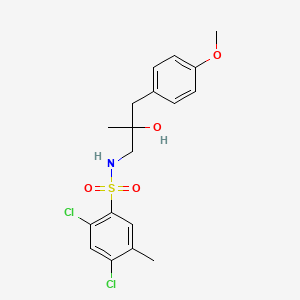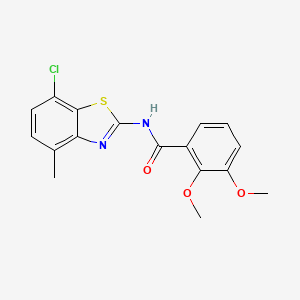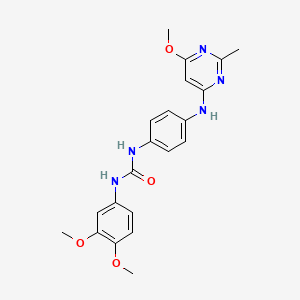
1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urea Derivatives in Drug Design
Urea derivatives play a significant role in medicinal chemistry, serving as a critical functional group in drug-target interactions. Their unique hydrogen binding capabilities allow for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This versatility underscores the importance of urea motifs in the development of therapeutics across various biological targets, including kinases, enzymes, and receptors (Jagtap et al., 2017).
Alternative Pathway Therapy for Urea Cycle Disorders
Alternative pathway therapy represents a crucial approach to managing urea cycle disorders, utilizing oral sodium phenylbutyrate, arginine supplements, or both. This treatment strategy aims to decrease morbidity and mortality associated with these conditions, although challenges remain in optimizing drug dosages and addressing individual metabolic variations (Batshaw et al., 2001).
Urea-based Herbicides: Environmental and Biological Impacts
The environmental persistence and biological impacts of urea-based herbicides, such as phenylureas, have been extensively studied. These compounds, including diuron and linuron, have been detected in aquatic environments due to agricultural runoff, posing risks to non-target organisms. Research has highlighted the need for further investigation into their modes of action and sub-lethal effects to better understand and mitigate their environmental footprint (Marlatt & Martyniuk, 2017).
Urease Inhibitors in Medical Applications
Urease inhibitors have emerged as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria. These compounds, including various hydroxamic acids, phosphoramidates, and quinones, offer new avenues for addressing infections resistant to traditional antibiotics. However, further research is needed to overcome challenges related to toxicity and efficacy (Kosikowska & Berlicki, 2011).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-22-19(12-20(23-13)30-4)24-14-5-7-15(8-6-14)25-21(27)26-16-9-10-17(28-2)18(11-16)29-3/h5-12H,1-4H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXOAISTGKYCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

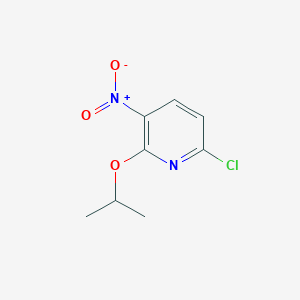
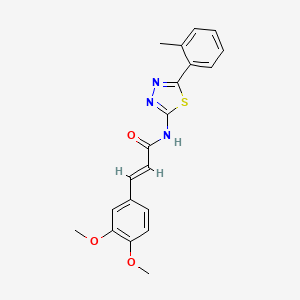
![[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)
![ethyl 2-(3,4,9-trimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2782065.png)
![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)
![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)
![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2782068.png)


![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)

![{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2782075.png)
